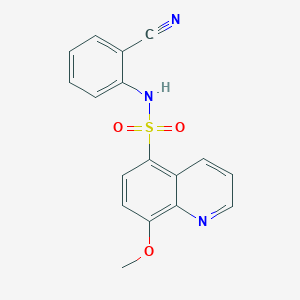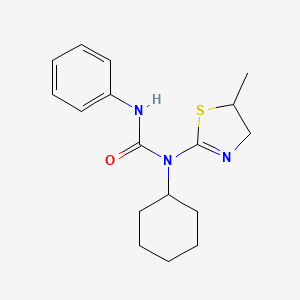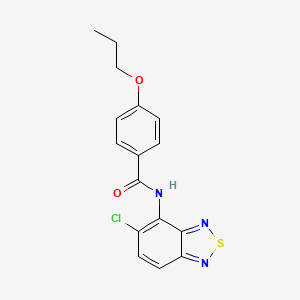![molecular formula C22H26N2O3S B11485024 N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide](/img/structure/B11485024.png)
N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a hydroxy(phenyl)methyl group, and a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-b]pyridine derivatives, which undergo functionalization to introduce the hydroxy(phenyl)methyl and methoxymethyl groups. The final step involves the formation of the pentanamide side chain through amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)methyl group may interact with enzymes or receptors, leading to modulation of their activity. The thieno[2,3-b]pyridine core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Fenofibrate Related Compound A: This compound has a similar structure with a hydroxybenzophenone core.
Vanillin Acetate: This compound contains a methoxyphenyl group, similar to the methoxymethyl group in the target compound.
Phenylephrine Related Compound F: This compound has a tetrahydroisoquinoline core, which shares some structural similarities with the thieno[2,3-b]pyridine core.
Uniqueness: N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide is unique due to its combination of functional groups and the specific arrangement of atoms in its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide |
InChI |
InChI=1S/C22H26N2O3S/c1-4-5-11-17(25)24-19-18-16(13-27-3)12-14(2)23-22(18)28-21(19)20(26)15-9-7-6-8-10-15/h6-10,12,20,26H,4-5,11,13H2,1-3H3,(H,24,25) |
InChI Key |
WGZGYNGPTVQVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(SC2=NC(=CC(=C12)COC)C)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484957.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]alaninate](/img/structure/B11484975.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11484980.png)
![5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484984.png)

![5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485006.png)

![ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11485013.png)
![2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11485014.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-prop-2-en-1-ylthiourea](/img/structure/B11485022.png)
![N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11485030.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11485039.png)
